

The Role of Deuterium in 2-Azidoethanol-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Azidoethanol-d4

Cat. No.: B1153398

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of deuterium in **2-Azidoethanol-d4**, a deuterated analogue of 2-Azidoethanol. This document details the fundamental principles of deuterium substitution, its impact on physicochemical properties, and its applications in research and drug development, with a specific focus on reaction kinetics, metabolic stability, and its use as a tracer in analytical methodologies.

Core Concepts: The Significance of Deuterium Substitution

Deuterium (^2H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (^1H). This seemingly subtle difference in mass is the foundation of the unique properties and applications of deuterated compounds like **2-Azidoethanol-d4**.

The primary consequence of this mass difference is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower vibrational frequency and a lower zero-point energy, resulting in a higher activation energy required to break this bond. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).

The KIE is a powerful tool in understanding and manipulating chemical and biological processes. It is quantified as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A kH/kD ratio greater than 1 indicates a primary KIE, signifying that the C-H bond is broken in the rate-determining step of the reaction.

Physicochemical Properties of 2-Azidoethanol-d4

The substitution of four hydrogen atoms with deuterium in 2-Azidoethanol results in a molecule with a higher molecular weight and slight alterations in its physical properties compared to its non-deuterated counterpart.

Property	2-Azidoethanol	2-Azidoethanol-d4
Molecular Formula	C ₂ H ₅ N ₃ O	C ₂ D ₄ HN ₃ O
Molecular Weight	87.08 g/mol	91.10 g/mol
Boiling Point	77 °C (24 Torr)	Expected to be slightly higher
Density	1.146 g/mL	Expected to be slightly higher
Refractive Index	1.4264	Expected to be slightly different

Note: Exact experimental values for the boiling point, density, and refractive index of **2-Azidoethanol-d4** are not readily available in the public domain and are therefore stated as expected trends based on known effects of deuteration.

The Role of Deuterium in Modulating Metabolic Stability

One of the most significant applications of deuterium substitution in drug development is the enhancement of metabolic stability. Many drug molecules are metabolized by cytochrome P450 (CYP450) enzymes in the liver, often through the oxidation of C-H bonds. By replacing these "soft spots" with stronger C-D bonds, the rate of metabolic breakdown can be significantly reduced.

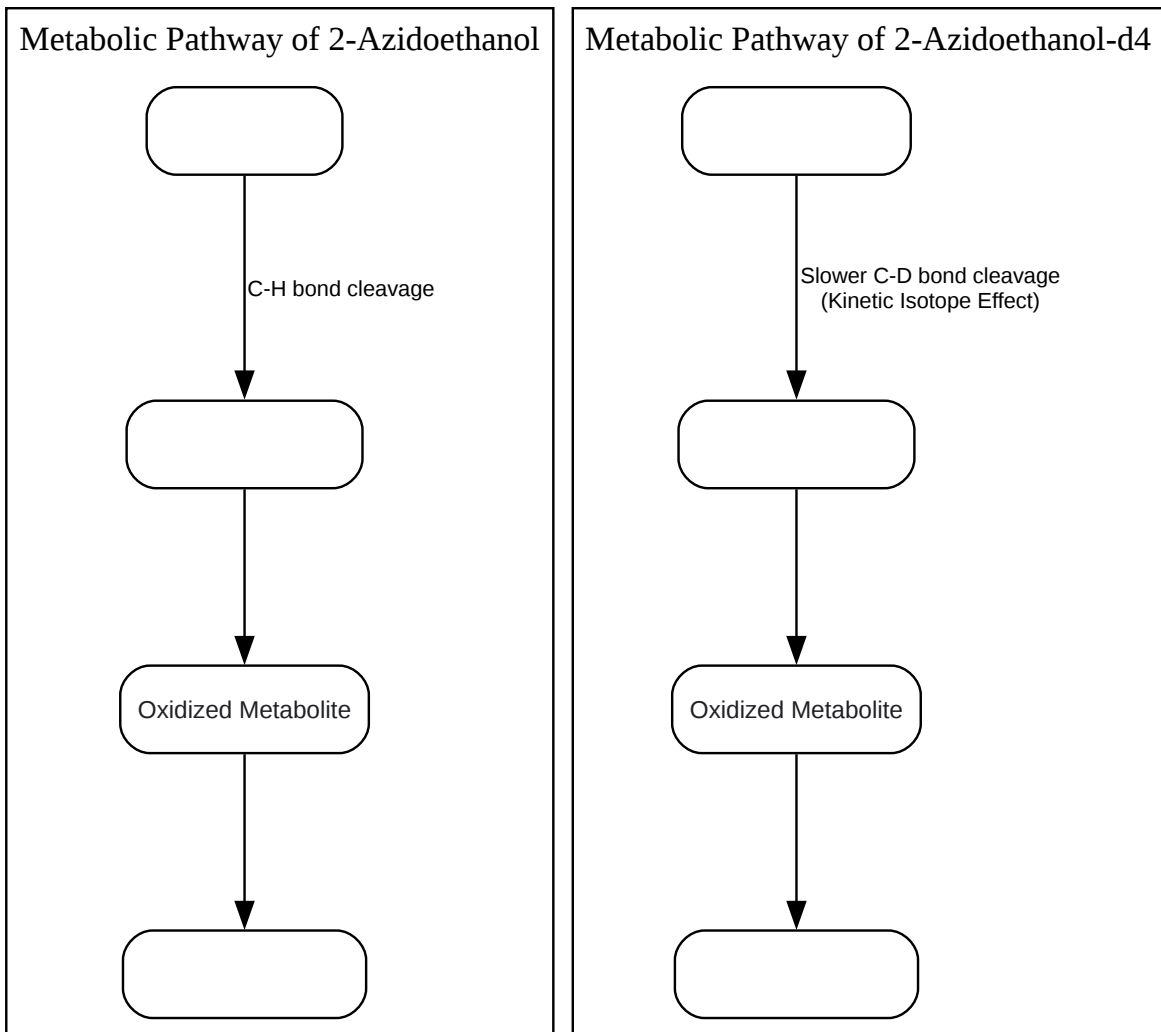
In the context of 2-Azidoethanol, the carbon atoms of the ethanol backbone are susceptible to enzymatic oxidation. Deuteration at these positions, as in **2-Azidoethanol-d4**, can hinder this metabolic pathway.

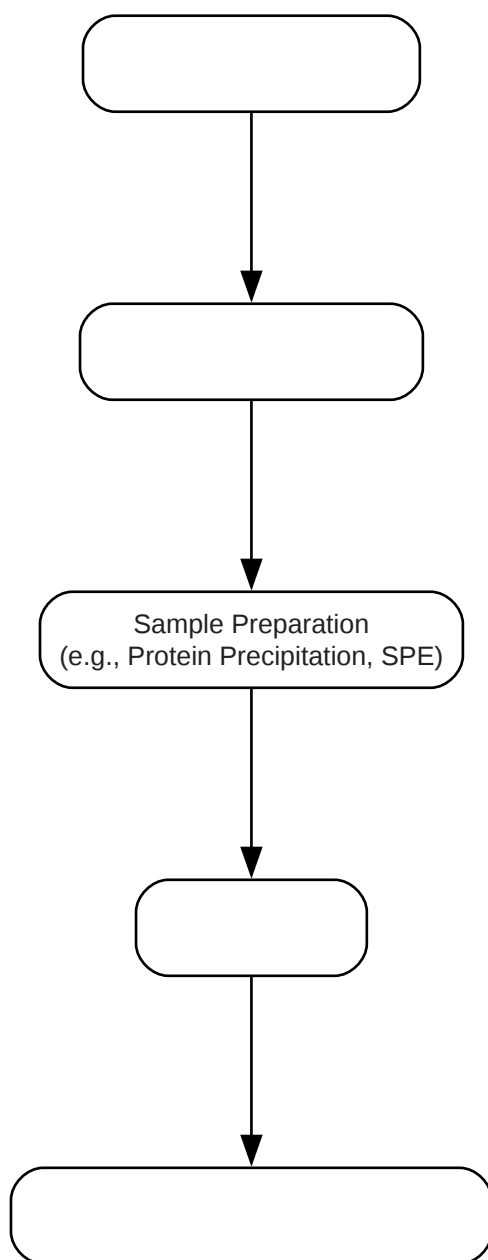
Hypothetical Metabolic Profile Comparison:

The following table presents a hypothetical comparison of the metabolic stability of 2-Azidoethanol and **2-Azidoethanol-d4** in human liver microsomes. This data is illustrative and based on established principles of the kinetic isotope effect in drug metabolism.

Compound	Half-life ($t_{1/2}$) in Human Liver Microsomes (min)	Intrinsic Clearance (CL _{int}) (μL/min/mg protein)
2-Azidoethanol	30	23.1
2-Azidoethanol-d4	90	7.7

This hypothetical data illustrates a three-fold increase in the metabolic half-life of the deuterated compound, a direct consequence of the kinetic isotope effect slowing down the rate of enzymatic oxidation.





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